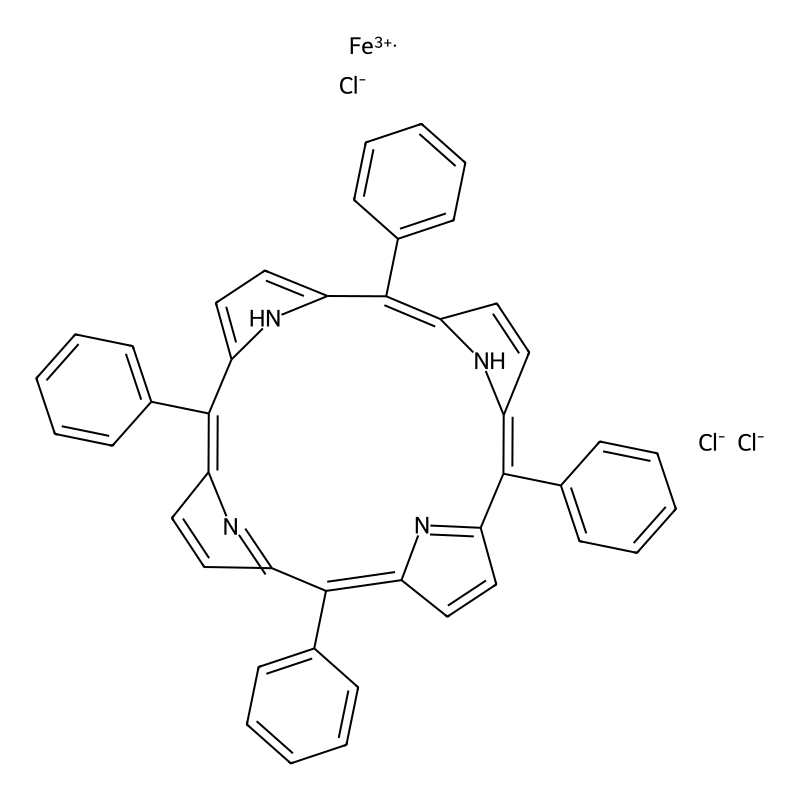

Iron(III) meso-tetraphenylporphine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Catalyst for Organic Reactions:

Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride, also known as meso-tetraphenylporphyrin iron(III) chloride (FeTPPCl), serves as a catalyst for various organic reactions. Its ability to activate small molecules due to its vacant d-orbitals and Lewis acidic nature makes it particularly useful in:

- Epoxidation reactions: FeTPPCl catalyzes the conversion of alkenes to epoxides using organic peroxides as oxidants.

- Cycloaddition reactions: FeTPPCl can promote cycloaddition reactions, such as the Diels-Alder reaction, between dienes and dienophiles.

- Oxidative coupling reactions: The complex can facilitate the coupling of various organic molecules, like phenols and anilines, through oxidative processes.

Model System for Iron-Porphyrin Complexes:

FeTPPCl serves as a well-defined model system for studying the structure, reactivity, and electronic properties of iron-porphyrin complexes. These complexes play crucial roles in biological systems, including oxygen transport (hemoglobin) and electron transfer (cytochromes). Studying FeTPPCl provides insights into:

- The effect of ligand substitution on the electronic structure and catalytic activity of iron-porphyrins.

- The mechanisms of electron transfer and oxygen binding in biological systems.

Material Science Applications:

FeTPPCl finds applications in material science due to its unique properties:

- Photophysical properties: FeTPPCl exhibits light-absorbing and light-emitting capabilities, making it a potential candidate for photoactive materials in solar cells and light-emitting devices.

- Chemical sensor development: The complex can be incorporated into sensors due to its ability to interact with specific molecules and alter its spectroscopic properties.

Iron(III) meso-tetraphenylporphine chloride is a complex organic compound characterized by its porphyrin structure, which includes an iron ion coordinated to a meso-tetraphenylporphyrin ligand. The chemical formula for this compound is C₄₄H₃₀Cl₃FeN₄, and it features a central iron atom surrounded by a planar arrangement of nitrogen and carbon atoms from the porphyrin ring. This compound is notable for its vibrant color, which is typical of many porphyrins, and its potential applications in various fields such as catalysis and biological studies .

The biological activity of Iron(III) meso-tetraphenylporphine chloride has been explored in various contexts, particularly concerning its interaction with biological systems. Research indicates that porphyrins can exhibit photodynamic activity, which means they can generate reactive oxygen species upon light activation. This property is being investigated for potential applications in phototherapy for cancer treatment, where localized light exposure could lead to selective destruction of tumor cells . Furthermore, the compound's ability to mimic heme proteins allows it to participate in biological electron transfer processes.

Several methods exist for synthesizing Iron(III) meso-tetraphenylporphine chloride. A common approach involves the reaction of meso-tetraphenylporphyrin with iron(III) chloride in a suitable solvent under controlled conditions. The general steps include:

- Dissolution: Dissolve meso-tetraphenylporphyrin in a solvent such as dichloromethane.

- Addition of Iron(III) Chloride: Introduce iron(III) chloride to the solution.

- Heating: Heat the mixture to facilitate complex formation.

- Purification: Isolate the product through techniques such as chromatography or recrystallization.

This method allows for the efficient production of the desired porphyrin complex with high purity .

Iron(III) meso-tetraphenylporphine chloride has diverse applications across various fields:

- Catalysis: It serves as an effective catalyst in organic reactions, particularly in silylation and oxidation processes.

- Photodynamic Therapy: Its ability to generate reactive oxygen species makes it a candidate for cancer treatment strategies.

- Sensors: The compound can be utilized in sensors for detecting specific biomolecules due to its unique optical properties.

- Research: It is used in studies related to electron transfer and enzymatic mimicking due to its structural similarity to heme .

Interaction studies involving Iron(III) meso-tetraphenylporphine chloride focus on its binding properties with various substrates and biomolecules. These studies often utilize spectroscopic techniques such as UV-Vis spectroscopy and fluorescence spectroscopy to analyze how the compound interacts with proteins or nucleic acids. The findings indicate that this porphyrin complex can modulate the activity of certain enzymes or bind selectively to specific biomolecules, enhancing its potential applications in biochemistry and medicine .

Iron(III) meso-tetraphenylporphine chloride belongs to a broader class of porphyrin compounds that share similar structural features but differ in their metal centers or substituents. Here are some similar compounds:

| Compound Name | Metal Center | Notable Features |

|---|---|---|

| Manganese(III) meso-tetraphenylporphine | Manganese | Exhibits different redox properties compared to iron |

| Cobalt(II) meso-tetraphenylporphine | Cobalt | Known for its stability and catalytic activity |

| Zinc(II) meso-tetraphenylporphine | Zinc | Often used in biological studies due to its non-toxic nature |

| Nickel(II) meso-tetraphenylporphine | Nickel | Displays unique electronic properties |

The uniqueness of Iron(III) meso-tetraphenylporphine chloride lies primarily in its iron center, which allows it to participate effectively in redox reactions and mimic biological heme functions, distinguishing it from other metal-centered porphyrins .

The historical foundations of iron porphyrin chemistry trace back to pivotal discoveries in the early nineteenth century that fundamentally altered our understanding of biological pigments and their chemical nature. In 1841, the term "porphyrin" emerged from the Greek word "porphyus," meaning reddish-purple, when early investigators initially believed that the characteristic red coloration of blood originated solely from iron content. This assumption was challenged through systematic experimental work that demonstrated the existence of iron-free chromophoric substances possessing the distinctive reddish-purple coloration that would later define the porphyrin family of compounds.

The experimental breakthrough came when researchers performed controlled acid treatments of dried blood samples using concentrated sulfuric acid to remove iron components. The resulting iron-free residue, when subsequently treated with alcohol, retained its striking reddish-purple coloration despite the complete absence of iron compounds. This observation provided the first definitive evidence that the chromophoric properties of blood pigments resided not merely in the iron center but in an organic framework capable of maintaining its optical characteristics independent of metal coordination.

Gerardus Johannes Mulder advanced this understanding significantly in 1844 when he determined the chemical composition of this purplish, iron-free substance, which he designated as "hematin". Mulder's analytical work represented the first systematic chemical characterization of what would later be recognized as a porphyrin macrocycle. His studies further demonstrated that hematin exhibited oxygen-binding capabilities, providing early insights into the functional properties that would prove central to understanding heme protein chemistry.

The spectroscopic foundations of porphyrin chemistry were established through the pioneering work of J.L.W. Thudichum in 1867, who provided the first detailed descriptions of the characteristic absorption spectrum and fluorescence properties of these red porphyrin compounds. Thudichum's spectroscopic observations were particularly significant because they established the optical fingerprint that would become diagnostic for porphyrin identification and characterization. His work on fluorescence properties was especially prescient, as fluorescence would later emerge as one of the most important analytical tools for porphyrin research and applications.

Felix Hoppe-Seyler's contributions in 1871 marked another crucial milestone in the development of iron porphyrin chemistry. Hoppe-Seyler successfully crystallized hematin and provided detailed spectroscopic characterization of its properties. Importantly, he demonstrated that the crystalline form exhibited species-specific variations, suggesting structural diversity within the porphyrin family. Using his newly constructed gas pump apparatus, Hoppe-Seyler discovered that oxygen formed a reversible, dissociable compound with hemoglobin, which he termed "oxyhemoglobin". This discovery was fundamental to understanding oxygen transport mechanisms and provided the first molecular-level insight into the reversible binding processes that characterize heme protein function. Hoppe-Seyler also introduced the term "hematoPorphyrin" for the iron-free hematin, establishing nomenclature conventions that persist in modern porphyrin chemistry.

The structural elucidation of iron porphyrin complexes progressed significantly through the work of researchers who recognized the tetrapyrrolic nature of these compounds. In 1871, Hoppe-Seyler demonstrated that porphyrins were fundamentally based on pyrrole building blocks, providing the first structural framework for understanding these macrocyclic systems. This recognition of the pyrrolic foundation was crucial for subsequent synthetic efforts and mechanistic understanding of porphyrin formation and reactivity.

The early twentieth century witnessed systematic efforts to understand the relationship between structural features and functional properties in iron porphyrin systems. The work of Hans Fischer, recognized with a Nobel Prize in Chemistry, established detailed structural correlations for natural porphyrin systems and provided synthetic methodologies that would influence porphyrin synthesis for decades. Fischer's contributions were particularly important for establishing the connectivity patterns and substitution arrangements that characterize different porphyrin families.

Significance of Iron(III) meso-Tetraphenylporphine Chloride in Coordination Chemistry

Iron(III) meso-tetraphenylporphine chloride occupies a position of exceptional importance within coordination chemistry due to its unique combination of structural accessibility, synthetic convenience, and fundamental significance as a model system for understanding metalloporphyrin behavior. The compound forms characteristic blue microcrystals that dissolve in chlorinated solvents to produce brown solutions, reflecting the distinctive electronic properties that arise from the iron(III) center coordinated within the porphyrin macrocycle. This color change upon dissolution provides immediate visual confirmation of the compound's identity and has made it a valuable system for educational demonstrations of coordination chemistry principles.

The structural architecture of iron(III) meso-tetraphenylporphine chloride is defined by its five-coordinate geometry with idealized four-fold symmetry point group characteristics. This coordination environment positions the iron(III) center slightly above the plane defined by the four nitrogen atoms of the porphyrin macrocycle, with the chloride ligand occupying the axial position trans to the porphyrin plane. This displacement from planarity is a characteristic feature of metalloporphyrin complexes and reflects the electronic preferences of the metal center in balancing ligand field stabilization with steric considerations imposed by the macrocyclic framework.

The significance of this compound in coordination chemistry extends beyond its structural features to encompass its role as a benchmark system for understanding electron transfer processes, ligand exchange mechanisms, and catalytic reactivity patterns. The iron(III) oxidation state provides access to rich redox chemistry, enabling systematic studies of electron transfer kinetics and thermodynamics that have fundamental relevance to biological systems. The compound serves as an excellent model for investigating the electronic factors that control the reduction potential of iron porphyrin centers, providing insights that are directly applicable to understanding heme protein energetics.

Recent electrochemical studies have demonstrated that iron(III) meso-tetraphenylporphine chloride exhibits remarkable catalytic activity for carbon dioxide reduction when appropriate reaction conditions are employed. The discovery that simple counteranion exchange reactions can dramatically enhance the solubility and catalytic performance of this compound has opened new avenues for its application in sustainable energy conversion processes. Under optimized conditions in acetonitrile, the perchlorate derivative of this iron porphyrin complex achieved turnover frequencies exceeding seven million inverse seconds for carbon dioxide reduction to carbon monoxide, representing performance levels that surpass those of many contemporary molecular catalysts.

The mechanistic insights derived from studying iron(III) meso-tetraphenylporphine chloride have proven invaluable for understanding how solvent coordination and axial ligand effects modulate the reactivity of iron porphyrin centers. Spectroelectrochemical investigations have revealed that the reaction mechanism for carbon dioxide reduction varies significantly depending on the solvent environment, with acetonitrile promoting carbon dioxide coordination at more positive potentials compared to dimethylformamide. These mechanistic distinctions highlight the sensitivity of iron porphyrin reactivity to environmental factors and demonstrate the importance of this model compound for developing structure-activity relationships in catalytic applications.

The compound's significance in coordination chemistry is further enhanced by its accessibility through straightforward synthetic procedures and its stability under ambient conditions. Unlike many iron porphyrin complexes that require specialized handling or storage conditions, iron(III) meso-tetraphenylporphine chloride can be prepared, purified, and studied using conventional laboratory techniques. This accessibility has made it a standard compound for research groups worldwide and has facilitated the accumulation of extensive comparative data across different research laboratories and experimental conditions.

Iron(III) meso-tetraphenylporphine chloride has also served as a crucial reference compound for developing and validating new analytical techniques for metalloporphyrin characterization. Its well-defined spectroscopic properties, including characteristic Soret band absorption around 410 nanometers and distinctive electron paramagnetic resonance signatures, have made it an ideal standard for calibrating instrumentation and establishing baseline performance metrics for new analytical methodologies. The compound's consistent behavior across different measurement techniques has enabled researchers to develop correlations between structural features and spectroscopic observables that are applicable to related metalloporphyrin systems.

Evolution of Synthetic Methodologies

The development of synthetic methodologies for iron(III) meso-tetraphenylporphine chloride reflects a broader evolution in porphyrin synthesis that has progressed from harsh, low-yielding conditions to sophisticated, environmentally conscious approaches that enable practical access to these important compounds. The synthetic evolution encompasses both the preparation of the tetraphenylporphyrin ligand and the subsequent metallation procedures required to introduce the iron center and coordinating chloride ligand.

The foundational synthetic approach for tetraphenylporphyrin was established by Paul Rothemund in 1935, who developed the first systematic method for preparing meso-substituted porphyrins through the condensation of aldehydes with pyrrole under controlled conditions. Rothemund's original protocol required extreme conditions, involving sealed bomb reactors operated at 150°C for 24 hours under carefully controlled atmospheric conditions. Despite the harsh reaction parameters, this methodology yielded only modest amounts of the desired tetraphenylporphyrin product, typically ranging from 5 to 10 percent based on the limiting reagent. The low yields and demanding experimental conditions limited the practical utility of Rothemund's approach, but it established the fundamental chemical transformation that underlies all subsequent developments in meso-substituted porphyrin synthesis.

The Adler-Longo modification, introduced in the 1960s, represented a significant advancement in synthetic accessibility and practicality. This improved methodology employed refluxing propionic acid at 141°C as the reaction medium, with the condensation reaction conducted under aerobic conditions for approximately 30 minutes. The Adler-Longo approach eliminated the need for specialized pressure equipment while maintaining reasonable product yields, typically achieving 10 to 30 percent conversion of starting materials to tetraphenylporphyrin. The reaction stoichiometry involves eight equivalents each of pyrrole and benzaldehyde with three equivalents of molecular oxygen, producing two equivalents of tetraphenylporphyrin along with fourteen equivalents of water as the byproduct.

The mechanism underlying the Adler-Longo synthesis involves initial acid-catalyzed condensation between pyrrole and aldehyde components to form intermediate oligomers, followed by cyclization to generate reduced porphyrin precursors that are subsequently oxidized by atmospheric oxygen to yield the final aromatic porphyrin product. However, this approach suffers from the formation of tar-like byproducts that complicate purification procedures and reduce overall synthetic efficiency. The generation of complex product mixtures necessitates extensive chromatographic purification, limiting the scalability of this methodology for large-scale applications.

The Lindsey synthesis, developed in the 1980s, introduced a conceptually different approach that separated the condensation and oxidation steps to achieve better control over product formation and minimize undesired side reactions. The Lindsey methodology employs acid catalysis under carefully controlled, dilute conditions to establish equilibrium between starting materials and the reduced porphyrinogen intermediate. This equilibrium-based approach allows for the selective formation of the desired macrocyclic structure before commitment to the final oxidation step. The subsequent addition of mild oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone enables conversion of the porphyrinogen to the aromatic porphyrin under controlled conditions that minimize decomposition and side product formation.

The Lindsey approach typically achieves yields ranging from 10 to 60 percent depending on the specific aldehyde substrate and reaction conditions employed. The improved yields and cleaner product profiles have made the Lindsey synthesis the preferred methodology for preparing tetraphenylporphyrin and related meso-substituted derivatives in research applications. However, the requirement for high dilution conditions and expensive oxidizing reagents limits the economic viability of this approach for large-scale synthesis.

Recent developments in environmentally conscious synthetic methodologies have introduced mechanochemical approaches that eliminate the need for large volumes of organic solvents while maintaining acceptable product yields. Mechanochemical synthesis employs ball-milling techniques to promote the condensation reaction between pyrrole and benzaldehyde in the absence of solvent, producing reduced porphyrin intermediates that can be subsequently oxidized to yield tetraphenylporphyrin. This solvent-free approach represents a significant advancement in green chemistry applications and addresses environmental concerns associated with traditional solution-phase methodologies.

The mechanochemical approach involves grinding equimolar amounts of pyrrole and benzaldehyde in the presence of acid catalysts using automated ball-milling equipment operated at controlled frequencies and durations. The initial grinding step produces a pink solid containing reduced porphyrin intermediates that can be oxidized either through exposure to air over extended periods or through treatment with oxidizing agents in minimal solvent volumes. When optimized conditions are employed, mechanochemical synthesis can achieve yields comparable to traditional solution-phase methods while dramatically reducing environmental impact and solvent consumption.

The metallation procedure for converting tetraphenylporphyrin to iron(III) meso-tetraphenylporphine chloride follows established protocols that involve direct reaction of the free-base porphyrin with iron(II) chloride under aerobic conditions. The reaction stoichiometry requires one equivalent each of tetraphenylporphyrin and iron(II) chloride, with atmospheric oxygen serving as the oxidizing agent to convert the initially formed iron(II) complex to the final iron(III) product. The overall transformation involves the loss of two protons from the porphyrin nitrogens and the oxidation of the iron center, producing hydrochloric acid and water as byproducts.

The metallation reaction typically proceeds smoothly under mild heating conditions in polar solvents, with the progress of the reaction readily monitored through the characteristic color changes that accompany metal insertion. The iron(III) product can be isolated through conventional crystallization or chromatographic techniques, providing access to analytically pure material suitable for subsequent chemical investigations. The robustness and reliability of this metallation procedure have contributed to the widespread adoption of iron(III) meso-tetraphenylporphine chloride as a standard compound in metalloporphyrin research.

Contemporary synthetic developments continue to focus on improving the efficiency, scalability, and environmental compatibility of porphyrin synthesis methodologies. Ionic liquid-based approaches have demonstrated promising results for preparing meso-substituted porphyrins under mild conditions with improved product selectivity. These methodologies employ acidic ionic liquids as both solvent and catalyst, enabling efficient condensation reactions while facilitating product isolation through simple precipitation and filtration procedures. The ability to recycle the ionic liquid medium multiple times without loss of catalytic activity represents a significant advancement in sustainable synthesis practices.

The following table summarizes the key synthetic methodologies and their characteristic parameters:

| Methodology | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Rothemund (1935) | 150°C, 24h, sealed reactor | 5-10 | First systematic approach | Harsh conditions, low yield |

| Adler-Longo (1960s) | 141°C, 30 min, propionic acid | 10-30 | Simplified equipment | Tar formation, purification issues |

| Lindsey (1980s) | Room temperature, two-step | 10-60 | Clean reactions, good yields | High dilution, expensive reagents |

| Mechanochemical (2010s) | Ball milling, solvent-free | 20-40 | Environmentally friendly | Lower yields, optimization needed |

| Ionic Liquid (2010s) | Mild conditions, recyclable | 10-30 | Sustainable, recyclable medium | Limited substrate scope |

Molecular Structure and Coordination Geometry

Iron(III) meso-tetraphenylporphine chloride exhibits a five-coordinate square pyramidal geometry with the iron center positioned above the plane of the four porphyrin nitrogen atoms [4]. The complex possesses idealized C₄ᵥ point group symmetry, which is characteristic of five-coordinate metalloporphyrin complexes [4] [32]. The molecular formula of this compound is C₄₄H₂₈ClFeN₄ with a molecular weight of 704.02 g/mol [1] [3] [5].

The coordination environment consists of four equatorial iron-nitrogen bonds to the porphyrin macrocycle and one axial iron-chloride bond [4]. The iron atom is displaced approximately 0.5 Å out of the mean plane of the four porphyrin nitrogen atoms toward the chloride ligand [8] [19]. This out-of-plane displacement is a characteristic feature of five-coordinate iron(III) porphyrin complexes and contributes to the overall square pyramidal geometry [8].

The porphyrin macrocycle in Iron(III) meso-tetraphenylporphine chloride adopts a slightly non-planar conformation with modest ruffling distortions [8]. The four phenyl substituents at the meso positions are oriented approximately perpendicular to the porphyrin plane, contributing to the steric bulk around the metal center [4].

Crystal Structure Analysis

Crystallographic studies reveal that Iron(III) meso-tetraphenylporphine chloride crystallizes in various space groups depending on the specific crystallization conditions and solvents used [26]. The compound has been characterized by X-ray diffraction analysis, which confirms the five-coordinate structure and provides precise bond lengths and angles [4] [8].

The average iron-nitrogen bond distance to the porphyrin nitrogens ranges from 2.03 to 2.07 Å, which is typical for high-spin iron(III) porphyrin complexes [4] [8] [16]. The iron-chloride bond length is measured at 2.24-2.25 Å, indicating a moderately strong axial interaction [4] [8] [16]. These bond distances are consistent with the high-spin electronic configuration of the iron(III) center [8].

Crystal packing analysis demonstrates that the molecules arrange in a layered structure with intermolecular interactions primarily governed by van der Waals forces between the phenyl substituents [26]. The crystal structure exhibits tetragonal symmetry in the powder form with lattice constants of a = 13.53 Å and c = 9.82 Å [26].

Physical Properties

Melting Point and Solubility Characteristics

Iron(III) meso-tetraphenylporphine chloride exhibits a melting point of 300°C, indicating significant thermal stability [5] [9] [10]. The compound appears as purple crystalline material with a characteristic metallic luster [9] [10] [11].

The solubility characteristics of this compound are highly dependent on the solvent polarity and coordination ability [5] [9] [10]. The complex is completely insoluble in water due to its hydrophobic nature and the absence of polar functional groups [5] [9] [10]. However, it demonstrates good solubility in organic solvents, particularly dichloromethane and chloroform [11]. The compound also shows moderate solubility in other halogenated solvents and aromatic hydrocarbons [11].

The storage conditions require an inert atmosphere at room temperature to prevent oxidation or ligand substitution reactions [9] [10]. The compound remains stable under these conditions but is incompatible with strong oxidizing agents and strong acids [5] [9] [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₄H₂₈ClFeN₄ | [1] [3] [5] |

| Molecular Weight (g/mol) | 704.02 | [1] [3] [5] |

| Melting Point (°C) | 300 | [5] [9] [10] |

| Appearance | Purple crystals | [9] [10] [11] |

| Water Solubility | Insoluble | [5] [9] [10] |

| Organic Solvent Solubility | Soluble in dichloromethane, chloroform | [11] |

Spectroscopic Properties

The ultraviolet-visible spectrum of Iron(III) meso-tetraphenylporphine chloride displays characteristic features of metalloporphyrin complexes [6] [32]. The Soret band appears at 415-418 nm, which represents the most intense absorption in the spectrum [6] [7] [9] [32]. This band corresponds to the π-π* transitions within the porphyrin macrocycle [32]. The Q bands are observed at 507 nm and 572 nm, showing the typical pattern for five-coordinate iron(III) porphyrin complexes [6] [32] [35].

Infrared spectroscopy provides detailed information about the vibrational modes of the complex [32] [35]. The iron-nitrogen stretching frequency appears at 991-999 cm⁻¹, confirming the coordination of iron to the porphyrin nitrogen atoms [32] [35]. The iron-chloride stretching vibration is observed at 359-379 cm⁻¹ in the far-infrared region [32] [35]. The carbon-carbon stretching modes of the porphyrin ring appear at 1494-1597 cm⁻¹, while the carbon-nitrogen stretching vibrations occur at 1334-1352 cm⁻¹ [35].

The absence of nitrogen-hydrogen stretching vibrations in the infrared spectrum confirms the coordination of the porphyrin nitrogens to the iron center, as these bands are typically observed around 3300 cm⁻¹ in free-base porphyrins [35].

| Spectroscopic Technique | Absorption/Frequency | Assignment | Reference |

|---|---|---|---|

| UV-Vis | 415-418 nm | Soret band | [6] [7] [32] |

| UV-Vis | 507, 572 nm | Q bands | [6] [32] [35] |

| IR | 991-999 cm⁻¹ | Fe-N stretch | [32] [35] |

| IR | 359-379 cm⁻¹ | Fe-Cl stretch | [32] [35] |

| IR | 1494-1597 cm⁻¹ | C=C stretch | [35] |

| IR | 1334-1352 cm⁻¹ | C=N stretch | [35] |

Magnetic Properties

Iron(III) meso-tetraphenylporphine chloride exhibits paramagnetic behavior consistent with a high-spin iron(III) center [8] [16] [19]. The magnetic moment at 300 K ranges from 4.7 to 5.2 μB, which is close to the theoretical spin-only value of 5.9 μB for five unpaired electrons [16]. This deviation from the spin-only value is attributed to orbital angular momentum contributions and zero-field splitting effects [16].

Electron paramagnetic resonance spectroscopy at 77 K reveals an axially symmetric signal with g⊥ values of 5.2-5.3, characteristic of high-spin iron(III) in a square pyramidal environment [16]. The EPR spectrum shows typical features of S = 5/2 systems with significant zero-field splitting [16].

Mössbauer spectroscopy provides additional confirmation of the high-spin state and electronic structure [8] [19]. The isomer shift values range from 0.30 to 0.40 mm/s, indicating the iron(III) oxidation state [8] [19]. The quadrupole splitting values of 0.60-1.20 mm/s reflect the asymmetric electric field gradient around the iron nucleus due to the square pyramidal coordination geometry [8] [19].

Electronic Structure

Oxidation State and Spin Configuration

Iron(III) meso-tetraphenylporphine chloride contains iron in the +3 oxidation state with a d⁵ electronic configuration [8] [19] [20]. The complex adopts a high-spin state with S = 5/2, corresponding to five unpaired electrons [8] [16] [19]. This electronic configuration results from the relatively weak crystal field splitting produced by the porphyrin nitrogen atoms and the chloride ligand [8] [19].

The high-spin configuration is stabilized by the five-coordinate geometry, which reduces the crystal field stabilization energy compared to six-coordinate complexes [8] [19]. The electronic ground state corresponds to the (dₓz,dyz)²(dz²)¹(dₓy)¹(dₓ²₋y²)¹ configuration, where the electrons occupy all five d orbitals singly before pairing occurs [8] [19] [20].

The spin multiplicity of 6 (2S + 1 = 6 for S = 5/2) is maintained across a wide temperature range, indicating the stability of the high-spin state [8] [16] [19]. Temperature-dependent magnetic susceptibility measurements confirm that no spin crossover occurs under normal conditions [16].

Molecular Orbital Analysis

The molecular orbital structure of Iron(III) meso-tetraphenylporphine chloride involves significant mixing between iron d orbitals and porphyrin π orbitals [20]. The highest occupied molecular orbitals contain contributions from both the iron 3d orbitals and the porphyrin a₂u orbital [20]. This orbital mixing results in partial electron delocalization from the iron center to the porphyrin macrocycle [20].

The dₓy orbital of iron shows particular importance in the electronic structure as it can interact with the a₂u orbital of the porphyrin ring [20]. This interaction leads to electron density transfer between the metal and ligand, contributing to the overall stability of the complex [20]. The molecular orbital analysis reveals that the iron center maintains significant covalent character in its bonding to the porphyrin nitrogens [20].

The chloride ligand contributes primarily through σ-bonding interactions with the iron dz² orbital [20]. The molecular orbital energy levels show that the HOMO-LUMO gap is reduced compared to the free porphyrin ligand due to the presence of the iron center [20] [32].

Density Functional Theory Studies

Density functional theory calculations using various functionals, including UB3LYP, have been employed to investigate the electronic structure of Iron(III) meso-tetraphenylporphine chloride [8] [19] [20]. These computational studies confirm the high-spin ground state and provide detailed insights into the charge distribution and bonding characteristics [8] [19] [20].

DFT calculations predict iron-nitrogen bond lengths of approximately 2.119 Å and iron-chloride distances of about 2.300 Å, which are in excellent agreement with experimental crystallographic data [8] [20]. The calculations also accurately reproduce the out-of-plane displacement of the iron atom [8] [19].

Electronic structure analysis through DFT reveals that the iron center bears a partial positive charge while some electron density is transferred to the porphyrin π system [20]. The spin density distribution shows that the unpaired electrons are primarily localized on the iron center with some delocalization onto the porphyrin nitrogen atoms [20].

The DFT studies indicate that the five d orbitals of iron are split into different energy levels due to the square pyramidal crystal field [8] [19] [20]. The orbital energies follow the expected pattern for this geometry, with the dₓ²₋y² orbital being highest in energy due to its direct interaction with the porphyrin nitrogen atoms [20].

| Electronic Property | Value | Method | Reference |

|---|---|---|---|

| Oxidation State | +3 | Experimental/DFT | [8] [19] [20] |

| Electron Configuration | d⁵ | Experimental/DFT | [8] [19] [20] |

| Spin State | High-spin (S = 5/2) | EPR/Magnetic | [8] [16] [19] |

| Magnetic Moment (μB) | 4.7-5.2 | Magnetometry | [16] |

| Fe-N Bond Length (Å) | 2.03-2.07 | X-ray/DFT | [4] [8] [20] |

| Fe-Cl Bond Length (Å) | 2.24-2.25 | X-ray/DFT | [4] [8] [20] |

| Out-of-plane displacement (Å) | ~0.5 | X-ray/DFT | [8] [19] |

The synthesis of Iron(III) meso-tetraphenylporphine chloride has evolved significantly over the past decades, with researchers developing increasingly sophisticated approaches that balance yield, efficiency, and environmental considerations. These methodologies can be broadly categorized into classical approaches, modern synthetic strategies, and purification techniques.

Classical Synthesis Approaches

Reaction of H₂TPP with Ferrous Chloride

The most straightforward classical approach involves the direct reaction of meso-tetraphenylporphyrin (H₂TPP) with ferrous chloride in the presence of air [1] [2]. This method represents the fundamental metallation reaction that forms the basis for Iron(III) meso-tetraphenylporphine chloride synthesis.

The reaction proceeds according to the stoichiometry:

H₂TPP + FeCl₂ + ¼ O₂ → Fe(TPP)Cl + HCl + ½ H₂O [1] [2]

This reaction typically achieves yields ranging from 15-25% under standard conditions [1]. The process requires careful control of reaction conditions, with temperatures ranging from 25-150°C and reaction times varying from 30 minutes to 2 hours [1]. The presence of oxygen is crucial for the oxidation of iron(II) to iron(III), which forms the final product [1] [2].

The mechanism involves initial coordination of the ferrous ion to the porphyrin nitrogen atoms, followed by oxidation to the ferric state and coordination of the chloride ligand [1]. The reaction can be performed in various solvents, with dimethylformamide being commonly employed for its ability to solubilize both the porphyrin substrate and metal salt [1].

Adler Two-Step Method

The Adler two-step method represents a classical approach that has been extensively modified for the synthesis of iron porphyrin complexes [3] [4]. Originally developed by Adler and Longo for porphyrin synthesis, this method has been adapted to include metallation as a subsequent step [3] [5].

The traditional Adler method involves reacting benzaldehyde and pyrrole in refluxing propionic acid at 141°C for 30 minutes under aerobic conditions [3] [5]. However, when applied to iron porphyrin synthesis, this approach typically yields only 5.6-18.4% of the desired metalloporphyrin products [4].

The two-step nature of this method allows for better control over the reaction conditions. The first step focuses on porphyrin formation under optimized conditions, while the second step involves metallation with iron salts under different conditions tailored for metal insertion [4]. This separation of steps enables independent optimization of each phase, though it comes at the cost of increased reaction time and solvent usage [4].

The major limitations of the classical Adler approach include the formation of tar-like byproducts that complicate purification, relatively low yields, and the requirement for large volumes of organic solvents [6] [3]. Additionally, the high-temperature conditions can lead to decomposition of sensitive functional groups [3].

Modern Synthetic Strategies

One-Pot Mixed Solvent Method

The one-pot mixed solvent method represents a significant advancement in iron porphyrin synthesis, offering superior yields and improved reaction efficiency compared to classical approaches [7] [4]. This method employs a combination of propionic acid, glacial acetic acid, and m-nitrotoluene as the reaction medium [7] [4].

Research has demonstrated that this approach can achieve yields of 28.7-40.4% for various substituted tetraphenylporphyrin iron chloride complexes [7] [4]. The mixed solvent system provides several advantages over single-solvent approaches. The combination of carboxylic acids adjusts the polarity and acidity of the reaction medium, promoting deprotonation of pyrrole α-hydrogen atoms and enhancing protonation of carbonyl groups in aromatic aldehydes [4].

The m-nitrotoluene component serves a dual purpose, acting both as a solvent modifier and as a mild oxidizing agent [4]. This organic oxidant effectively promotes porphyrin formation compared to atmospheric oxygen alone, contributing to the increased yields observed [4]. The reflux temperature of the mixed solvent system (120°C) is lower than that of pure propionic acid (141°C), reducing side reactions caused by excessive heat [4].

The method typically requires 2 hours of reaction time under reflux conditions [7] [4]. The ratio of mixed solvents significantly influences the outcome, as it allows fine-tuning of the reaction medium polarity to optimize molecular collision frequencies and accelerate porphyrin formation [4].

Grind and Stirring Method with Silica Sulfuric Acid

The grind and stirring method utilizing silica sulfuric acid represents an innovative heterogeneous catalytic approach that addresses environmental concerns associated with traditional acid catalysts [8] [9]. Silica sulfuric acid serves as a reusable, solid acid catalyst that can be easily separated from reaction products [8] [9].

The preparation of silica sulfuric acid involves treating preconditioned silica gel with chlorosulfonic acid [8]. The resulting catalyst contains sulfonic acid groups covalently bound to the silica surface, providing Brønsted acid sites necessary for porphyrin formation [8] [9]. This heterogeneous catalyst offers several advantages, including easy recovery, reusability, and reduced environmental impact compared to homogeneous acid catalysts [9].

The method typically achieves yields of 10-25% depending on reaction conditions [9]. The grinding component of this approach facilitates intimate contact between reactants and the heterogeneous catalyst, promoting efficient reaction initiation [8]. Temperature control is crucial, with optimal conditions ranging from room temperature to 80°C [9].

The silica sulfuric acid catalyst can be reused multiple times without significant loss of activity, making this approach economically attractive for large-scale synthesis [8] [9]. The solid-liquid separation enables straightforward catalyst recovery through simple filtration [9].

Green Chemistry Approaches

Green chemistry approaches for Iron(III) meso-tetraphenylporphine chloride synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [6] [10] [11]. These methods emphasize the use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes [10] [12] [11].

Water-Based Synthesis: Microwave-assisted synthesis using water as the primary solvent represents a breakthrough in green porphyrin chemistry [11]. Under microwave irradiation at 473 K, water reaches pressures above 16 bar and can act as both solvent and catalyst without requiring organic solvents or oxidants [11]. This approach achieves yields of 15-35% with an E-factor of 35 and EcoScale value of 50.5, representing the highest sustainability metrics reported for porphyrin synthesis [11].

Large-Scale Green Synthesis: A two-step protocol utilizing H₂O-MeOH mixtures for the initial condensation step, followed by dimethylformamide treatment, offers a scalable green alternative [6] [10] [12]. This method eliminates the need for expensive oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and reduces the requirement for chlorinated solvents [6] [10] [12].

The first step involves condensation of pyrrole and aldehyde in an H₂O-MeOH mixture using hydrochloric acid as catalyst [6] [10] [12]. The precipitate from this step is then dissolved in dimethylformamide and refluxed for 1.5 hours, followed by overnight stirring in air at room temperature [6] [10] [12]. This approach achieves reproducible yields of 10-40% with high purity, making it suitable for gram-scale production [6] [10] [12].

Mechanochemical Synthesis: Solvent-free mechanochemical approaches represent the ultimate in green chemistry for porphyrin synthesis [13] [14] [15] [16]. These methods involve grinding equimolar amounts of pyrrole and benzaldehyde in the presence of an acid catalyst, followed by oxidation to form the porphyrin [13] [14].

Mechanochemical synthesis offers several advantages including elimination of organic solvents, reduced reaction times, and simplified workup procedures [13] [14] [15]. The approach has been successfully extended to bulky aromatic aldehydes, demonstrating its versatility [16]. While yields (5-15%) are generally lower than solution-based methods, the environmental benefits and operational simplicity make this approach attractive for certain applications [13] [14].

Purification Techniques

Solvent Extraction Methods

Solvent extraction represents the most widely employed initial purification step for Iron(III) meso-tetraphenylporphine chloride [17] [18] [19]. These methods exploit differential solubility characteristics to separate the desired product from reaction byproducts and unreacted starting materials [17].

Ethyl Acetate/Acetic Acid Extraction: This method involves treating the crude reaction mixture with a combination of ethyl acetate and acetic acid (3:1 v/v) [19]. The porphyrin preferentially partitions into the organic phase, while polar impurities remain in the aqueous layer [19]. Recovery rates typically range from 70-95%, with processing times of 30 minutes to 1 hour [19].

DMSO/Trichloroacetic Acid Extraction: For biological samples or complex matrices, extraction using dimethylsulfoxide and 15% trichloroacetic acid provides effective protein precipitation while extracting porphyrins [17]. This method achieves recovery rates of 50-97% depending on the porphyrin type, with uroporphyrins showing the highest recovery (97%) and coproporphyrins the lowest (50%) [17].

n-Butanol Extraction: Selective extraction using n-butanol is particularly effective for uroporphyrin isolation after preliminary coproporphyrin removal [18]. This method provides good selectivity and achieves recovery rates of 80-90% [18].

The choice of extraction solvent system depends on the specific impurities present and the desired selectivity [17] [18] [19]. Multiple extraction steps may be necessary to achieve adequate purification, particularly when dealing with complex reaction mixtures [19].

Crystallization Procedures

Crystallization techniques provide high-purity Iron(III) meso-tetraphenylporphine chloride through controlled nucleation and crystal growth processes [20] [21] [22]. These methods are particularly valuable for obtaining material suitable for structural studies and applications requiring high purity [20] [21].

Chloroform/Methanol Crystallization: This represents the most common crystallization approach, utilizing the differential solubility of the porphyrin complex in mixed solvent systems [20]. The compound is dissolved in chloroform and slowly precipitated by addition of methanol [20]. This method typically achieves purities of 95-98% with recovery rates of 60-85% [20].

Reverse Anti-solvent Crystallization: An innovative approach involves reversing the traditional order of solvent addition to achieve well-defined crystal morphologies [20] [21]. This method provides improved control over nucleation and crystal growth, resulting in uniform crystalline cubes with excellent morphological definition [20] [21].

The reverse anti-solvent method achieves recovery rates of 70-90% while producing crystals suitable for single-crystal X-ray diffraction studies [20] [21]. The extended first solvation shell effect mechanism provides a novel kinetic route for reaching optimal supersaturation conditions [20] [21].

Concentrated Hydrochloric Acid Crystallization: Direct crystallization from concentrated hydrochloric acid solutions offers a simple method for obtaining crystalline porphyrins [22]. While recovery rates are moderate (50-70%), this approach provides good purity and is particularly useful for acid-stable porphyrin derivatives [22].

Chromatographic Purification

Chromatographic methods provide the highest resolution purification for Iron(III) meso-tetraphenylporphine chloride, enabling separation of closely related structural isomers and achieving analytical purity [23] [24] [25] [26] [27].

Column Chromatography: Silica gel column chromatography remains the standard approach for porphyrin purification [25]. The method utilizes adsorption differences to separate porphyrins from impurities and can resolve structural isomers [25]. Typical recovery rates range from 60-80% with very good purity [25].

The choice of eluent system is critical for successful separation. Common systems include dichloromethane/methanol gradients, which provide good resolution for most porphyrin derivatives [25]. The deep coloration of porphyrin samples can make fraction monitoring challenging, requiring careful attention to separation parameters [25].

High-Performance Liquid Chromatography (HPLC): HPLC methods offer superior resolution and quantitative analysis capabilities [23] [24] [27]. Dual-step HPLC protocols using both reversed-phase and normal-phase separations can achieve baseline resolution of structural isomers [23] [24].

Reversed-phase HPLC using C18 stationary phases provides excellent separation based on hydrophobic interactions [24] [27]. The addition of N,N-dimethylformamide to mobile phases significantly improves solubility and separation efficiency for metalloporphyrins [24]. Recovery rates typically range from 70-90% with processing times of 30 minutes to 2 hours [24] [27].

Normal-phase HPLC offers complementary selectivity, particularly effective for separating structural isomers that are poorly resolved by reversed-phase methods [24]. This approach achieves recovery rates of 80-95% with excellent purity [24].

Thin Layer Chromatography (TLC): While primarily used for analytical purposes, preparative TLC can provide rapid purification for small-scale samples [28] [29]. Talc-based TLC systems offer good separation of free porphyrins with processing times of 30 minutes to 1 hour [28].

Countercurrent Chromatography: This technique provides gentle purification conditions without solid support, minimizing sample degradation [26]. Using solvent systems composed of n-hexane, ethyl acetate, methanol, and water (1:2.5:2.5:1), this method achieves recovery rates of 70-85% with very good purity [26].